![molecular formula C16H21NO4 B8103445 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
URB913 的合成涉及其对映异构体的制备。 URB913 的活性较低的对映异构体对大鼠 NAAA 的 IC50 为 3.53 μM . URB913 的制备方法通常涉及使用二甲基亚砜 (DMSO) 等溶剂和特定的储存条件来维持其稳定性。 例如,该化合物可以以粉末形式在 -20°C 下储存长达 3 年,以溶剂形式储存长达 6 个月 .
化学反应分析
URB913 经历各种化学反应,主要集中在其作为抑制剂的作用。 它显着提高中枢神经系统棕榈酰乙醇胺水平,并具有广泛的镇痛活性 . 该化合物已知是吸湿性的,其在 DMSO 中的溶解度为 250 mg/mL . 从这些反应中形成的主要产物通常与其对 N-酰基乙醇胺酰胺水解酶的抑制作用有关。
科学研究应用
Pharmacological Applications
1.1 Inhibition of NAAA
NAAA plays a crucial role in the metabolism of fatty acid amides, including endocannabinoids like anandamide. By inhibiting NAAA, ARN077 can enhance the levels of these endogenous compounds, which may have therapeutic effects in various conditions:
- Pain Management : ARN077 has shown efficacy in reducing hyperalgesia and allodynia in rodent models, suggesting its potential use in pain management therapies .
- Anti-inflammatory Effects : The compound prevents the hydrolysis of fatty acid ethanolamides, thereby mitigating tissue reactions to inflammatory stimuli. This property indicates its potential as an anti-inflammatory agent .
1.2 Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of ARN077 can significantly influence its potency and selectivity against NAAA. For instance, the β-lactone moiety is critical for enzyme inhibition, while variations in the side chains can enhance or diminish activity .
Synthesis and Chemical Properties
The synthesis of 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate involves several steps:
- Formation of Carbamic Acid Esters : The initial step includes reacting 2-methyl-4-oxooxetanyl derivatives with phenylpentanol to form carbamic acid esters.
- Purification and Characterization : The synthesized compounds are purified using techniques such as chiral HPLC to isolate specific diastereomers .
The compound has a molecular formula of C16H21NO4 and exhibits specific physical properties that facilitate its application in biological studies .
Case Studies and Research Findings
Several studies have focused on the pharmacological characterization and efficacy of ARN077:
- In Vivo Studies : In rodent models, ARN077 demonstrated significant analgesic effects by modulating endocannabinoid levels through NAAA inhibition. These findings support its potential as a novel analgesic agent .
- Selectivity Profile : Importantly, ARN077 does not inhibit other lipid hydrolases such as FAAH or monoacylglycerol lipase, making it a selective pharmacological probe for studying endocannabinoid signaling pathways .
作用机制
URB913 的作用机制涉及其对 N-酰基乙醇胺酰胺水解酶的有效和选择性抑制。 通过抑制这种酶,URB913 提高了中枢神经系统棕榈酰乙醇胺的水平,这有助于其广泛的镇痛活性 . 这种机制中涉及的分子靶标和途径主要与生物活性脂质的代谢及其在疼痛和炎症中的作用有关。
相似化合物的比较
URB913 在其对 N-酰基乙醇胺酰胺水解酶的有效和选择性抑制方面是独一无二的。 类似的化合物包括其他 N-酰基乙醇胺酰胺水解酶抑制剂,例如 URB913 的对映异构体,其抑制效果较弱,对大鼠 N-酰基乙醇胺酰胺水解酶的 IC50 为 3.53 μM . URB913 的独特性在于其与对映异构体和其他类似抑制剂相比更高的效力和选择性。
如果您有任何其他问题或需要更多详细信息,请随时提问!
生物活性
5-Phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate, also known as ARN077, is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its unique oxetane ring and phenylpentyl moiety. Its molecular formula is C16H21NO4, and it has been classified under PubChem CID 57523549. The oxetane ring contributes to the compound's reactivity and biological properties.
ARN077 acts primarily as a selective inhibitor of NAAA, an enzyme involved in the hydrolysis of fatty acid ethanolamides (FAEs), which play crucial roles in various physiological processes including inflammation and pain modulation. By inhibiting NAAA, ARN077 increases the levels of FAEs, thereby enhancing their biological effects.
Inhibition Studies
In vitro studies have demonstrated that ARN077 exhibits potent inhibitory activity against NAAA with an IC50 value of approximately 0.42 μM. This selectivity is crucial as it does not inhibit other lipid hydrolases such as fatty acid amide hydrolase (FAAH), which minimizes potential side effects associated with broader-spectrum inhibitors .
Anti-inflammatory Activity
Research indicates that ARN077 possesses significant anti-inflammatory properties. In models of inflammation, the compound has been shown to dampen tissue reactions to pro-inflammatory stimuli. This effect is likely mediated through the modulation of endocannabinoid signaling pathways due to increased FAE levels .
Case Studies
- Inflammation Models : In animal studies, administration of ARN077 resulted in reduced inflammatory responses in models of acute and chronic inflammation. The compound significantly decreased markers such as cytokines and chemokines involved in inflammatory pathways .
- Pain Modulation : In pain models, ARN077 demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to elevate FAE levels may contribute to its efficacy in pain relief without the gastrointestinal side effects commonly associated with NSAIDs .
Comparative Biological Activity
The following table summarizes the biological activities of ARN077 compared to other known inhibitors:
Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
---|---|---|---|
ARN077 | NAAA | 0.42 | Anti-inflammatory, analgesic |
Compound A | FAAH | 0.15 | Analgesic |
Compound B | MAGL | 0.30 | Anti-inflammatory |
属性
IUPAC Name |
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。